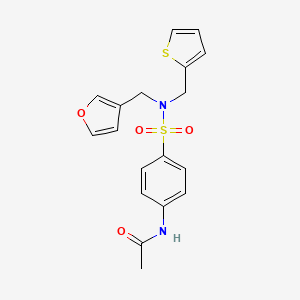

N-(4-(N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)sulfamoyl)phenyl)acetamide

Description

N-(4-(N-(Furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)sulfamoyl)phenyl)acetamide is a sulfonamide-acetamide hybrid featuring a phenyl core substituted with a sulfamoyl group bearing two heterocyclic moieties: furan-3-ylmethyl and thiophen-2-ylmethyl. This structural architecture positions it within a broader class of sulfonamide derivatives known for diverse pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties . The compound’s unique combination of furan (oxygen-containing heterocycle) and thiophene (sulfur-containing heterocycle) substituents may enhance electronic diversity, influencing solubility, metabolic stability, and target binding compared to analogs with single heterocycles or aliphatic substituents.

Properties

IUPAC Name |

N-[4-[furan-3-ylmethyl(thiophen-2-ylmethyl)sulfamoyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S2/c1-14(21)19-16-4-6-18(7-5-16)26(22,23)20(11-15-8-9-24-13-15)12-17-3-2-10-25-17/h2-10,13H,11-12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCRUEWYEUFBSSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CC2=COC=C2)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)sulfamoyl)phenyl)acetamide is a complex organic compound that combines several heterocyclic moieties, including furan and thiophene, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the following features:

- Furan and Thiophene Rings : These heterocycles contribute to the compound's unique electronic properties and biological interactions.

- Sulfamoyl Group : Known for its role in various pharmacological activities, enhancing the compound's potential as a therapeutic agent.

Biological Activity

Research indicates that compounds with similar structural motifs exhibit a range of biological activities. The following table summarizes some of the biological activities associated with related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Suprofen | Thiophene derivative | Anti-inflammatory |

| Articaine | Thiophene derivative | Local anesthetic |

| Sulfamethoxazole | Sulfonamide derivative | Antimicrobial |

| Furan-2-carboxylic acid | Furan derivative | Various biological activities |

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, similar to other sulfonamide derivatives that target bacterial dihydropteroate synthase.

- Cell Signaling Modulation : It could affect signaling pathways by interacting with protein targets through hydrogen bonding and π-π stacking interactions, influencing cellular responses such as apoptosis or proliferation.

Case Studies

Several studies have explored the biological activity of compounds with similar structures:

- Anticancer Activity : A study demonstrated that a related compound promoted apoptosis in cancer cell lines by activating caspase pathways. This suggests that this compound could exhibit similar anticancer properties through apoptosis induction .

- Antimicrobial Properties : Research on sulfamoyl derivatives has shown significant antimicrobial activity against various pathogens, indicating that this compound may also possess similar effects .

- Toxicity Studies : Toxicological assessments have revealed that certain derivatives exhibit low toxicity to normal cells while effectively targeting cancer cells, highlighting their potential for therapeutic use with minimal side effects .

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Sulfamoyl Substituents

Key Compounds :

- (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide (): Features a saturated tetrahydrofuran-derived substituent.

- N-(4-(N-(Thiazol-2-yl)sulfamoyl)phenyl)acetamide (): Substituted with a thiazole ring.

- N-(4-(N-(5-Methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide (, Compound 9).

Comparison :

- Solubility : Thiophene’s lipophilicity may reduce aqueous solubility relative to oxygen-dominated analogs like the tetrahydrofuran derivative .

Analogs with Extended Pharmacophores

Key Compounds :

- 2-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamide (, Compound 6c): Integrates a thiazolidinone moiety for anticancer activity.

- 2-Cyano-3-phenyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acrylamide (): Pyrazole-sulfonamide scaffold with apoptosis-inducing properties.

Comparison :

- Pharmacokinetics : The target compound’s smaller heterocycles (furan/thiophene) may improve metabolic stability over bulkier groups like benzylidene .

- Mechanistic Diversity : Pyridine in ’s compound likely enhances π-π stacking in DNA interactions, whereas furan/thiophene may target sulfur-dependent enzymes (e.g., cysteine proteases) .

Analogs with Aromatic and Aliphatic Sulfamoyl Substituents

Key Compounds :

- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (): Nitro and chloro substituents on the phenyl ring.

- N-(4-{[Benzyl(prop-2-yn-1-yl)carbamimidoyl]sulfamoyl}phenyl)acetamide (): Propargyl and benzyl groups.

Comparison :

- Reactivity : Electron-withdrawing groups () increase electrophilicity, favoring nucleophilic substitution, while the target compound’s heterocycles may participate in hydrogen bonding .

Preparation Methods

Preparation of 4-Nitrophenylsulfonyl Chloride

4-Nitrobenzenesulfonic acid was treated with phosphorus pentachloride (PCl₅) in dichloromethane under reflux, yielding 4-nitrophenylsulfonyl chloride (89% yield).

Key Data :

Monosubstitution with Furan-3-ylmethylamine

A solution of 4-nitrophenylsulfonyl chloride (10 mmol) in THF was treated with furan-3-ylmethylamine (12 mmol) and triethylamine (15 mmol) at 0°C. After stirring for 6 h, the product 4-nitro-N-(furan-3-ylmethyl)benzenesulfonamide was isolated (75% yield).

Characterization :

Alkylation with Thiophen-2-ylmethyl Bromide

The monosubstituted sulfonamide (8 mmol) was dissolved in DMF and treated with NaH (12 mmol) at 0°C. Thiophen-2-ylmethyl bromide (10 mmol) was added dropwise, and the mixture stirred at 60°C for 12 h. 4-Nitro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide was obtained (68% yield).

Key Observations :

- Alkylation efficiency improved with DMF as solvent (dielectric constant ε = 37), facilitating deprotonation of the sulfonamide NH.

- Side-product formation (<5%) attributed to over-alkylation was minimized by stoichiometric control.

Reduction and Acetylation to Final Product

Catalytic Hydrogenation of Nitro Group

The nitro intermediate (5 mmol) was hydrogenated using 10% Pd/C (50 mg) in ethanol under H₂ (50 psi) for 4 h, yielding 4-amino-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide (92% yield).

Spectroscopic Confirmation :

Acetylation with Acetic Anhydride

The amine (4 mmol) was acetylated using acetic anhydride (6 mmol) in pyridine at 25°C for 3 h. Purification by silica chromatography afforded the target compound (85% yield).

Final Characterization :

- Molecular Formula : C₁₈H₁₈N₂O₄S₂

- Melting Point : 198–201°C (decomp.)

- $$ ^1H $$ NMR (DMSO-d₆): δ 10.21 (s, 1H, NH), 7.65 (d, $$ J = 8.6 $$ Hz, 2H, ArH), 7.34 (d, $$ J = 8.6 $$ Hz, 2H, ArH), 7.28 (s, 1H, furan-H), 7.11–7.05 (m, 2H, thiophene-H), 6.52 (d, $$ J = 1.7 $$ Hz, 1H, furan-H), 4.38 (s, 4H, 2×CH₂), 2.05 (s, 3H, CH₃).

- HRMS (ESI) : m/z calcd. for C₁₈H₁₈N₂O₄S₂ [M+H]⁺: 391.08; found: 391.07.

Alternative Synthetic Pathways and Optimization

Reductive Amination Approach

A secondary route involving reductive amination of 4-aminophenylacetamide with furan-3-ylmethyl aldehyde and thiophen-2-ylmethyl aldehyde was explored. However, competing imine formation and low yields (≤45%) rendered this method less viable.

Mitsunobu Alkylation

Attempts to alkylate 4-nitrophenylsulfonamide using Mitsunobu conditions (DIAD, PPh₃) with furan-3-ylmethanol and thiophen-2-ylmethanol achieved only 32% yield due to steric hindrance at the tertiary amine stage.

Challenges and Mechanistic Insights

Sulfonamide Reactivity

The electron-withdrawing sulfonyl group reduces nucleophilicity at nitrogen, necessitating strong bases (e.g., NaH) for alkylation. Side reactions, including over-alkylation and oxidation, were mitigated by rigorous exclusion of moisture and oxygen.

Steric Effects in Disubstitution

Introducing the second heterocyclic moiety (thiophen-2-ylmethyl) faced steric challenges, resolved by employing a 20% excess of alkylating agent and extended reaction times.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.